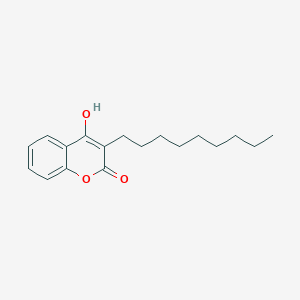
4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a hydroxy group at the 4th position and a nonyl group at the 3rd position on the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-oxo-3-nonyl-2H-1-benzopyran-2-one.
Reduction: Formation of 4-hydroxy-3-nonyl-2,3-dihydro-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an insecticide and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticoagulant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in biological processes such as coagulation and inflammation.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Hydroxycoumarin: A precursor in the synthesis of 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one, known for its anticoagulant properties.
Coumatetralyl: A rodenticide with a similar benzopyran structure.
Dihydrocoumarin: A related compound with a dihydrobenzopyran ring structure.
Uniqueness: this compound is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
827044-83-7 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
4-hydroxy-3-nonylchromen-2-one |
InChI |
InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-12-15-17(19)14-11-9-10-13-16(14)21-18(15)20/h9-11,13,19H,2-8,12H2,1H3 |
Clé InChI |
GEKVOKHZPXKCGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C2=CC=CC=C2OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


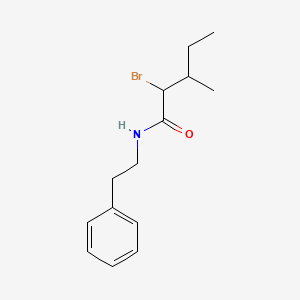
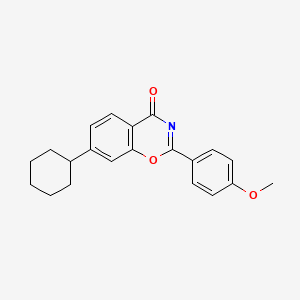
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
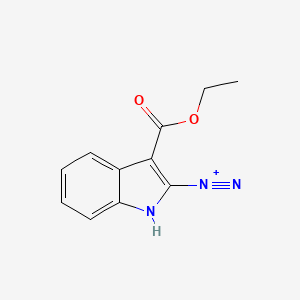
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
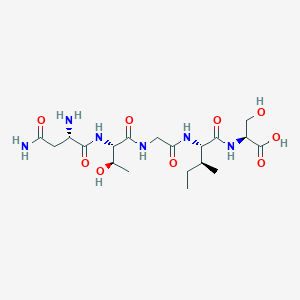
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
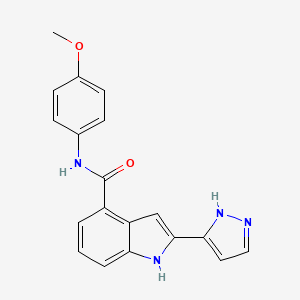
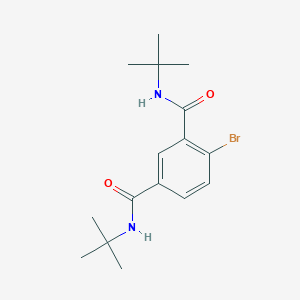
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
